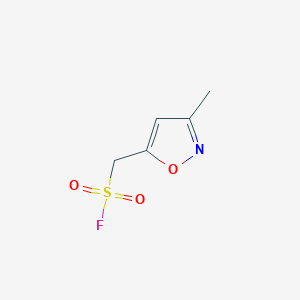
4-(2-Fluoroacetyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Fluoroacetyl)benzoic acid” is an organic compound with the molecular weight of 182.15 . It is a powder form substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The IUPAC name of “this compound” is the same as its common name . The InChI code for this compound is1S/C9H7FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) . Physical And Chemical Properties Analysis
“this compound” is a powder form substance . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Metabolism and Excretion Studies
Studies have shown that fluorinated benzyl alcohols, including compounds similar to 4-(2-Fluoroacetyl)benzoic acid, are metabolized in organisms leading to various metabolites. Research involving 2-, 3-, and 4-fluorobenzyl alcohols in rats identified major urinary metabolites corresponding to glycine conjugates of the corresponding benzoic acids, with a small proportion being N-acetylcysteinyl conjugates, indicating the potential role of this compound in metabolic studies (Blackledge, Nicholson, & Wilson, 2003).
Pharmaceutical Compound Synthesis
Research has explored the synthesis of new compounds bearing residues similar to this compound for potential pharmaceutical applications. For instance, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid aimed to analyze its potential as a ligand for human cyclooxygenase-2 receptor, indicating its relevance in developing analgesic and antiplatelet agents. This research highlights the role of this compound derivatives in the synthesis of potentially therapeutic compounds (Caroline et al., 2019).
Agonist Activity for G Protein-Coupled Receptors
In the quest for new drug targets for type 2 diabetes treatment, derivatives similar to this compound, such as benzyloxyphenylpropanoic acid derivatives, have been identified as potent GPR40 agonists. These compounds have shown significant glucose-lowering effects in diabetic rats, suggesting the potential of this compound derivatives in diabetes treatment and insulin secretion regulation (Sasaki et al., 2011).
Repellency in Pest Management
Research into phenylpropanoids, which are structurally related to this compound, has shown that these compounds can serve as effective bird repellents. This indicates the potential application of this compound derivatives in developing pest repellent strategies for agricultural protection (Jakubas et al., 1992).
Antimicrobial Effects in Animal Nutrition
Studies have demonstrated the antimicrobial effects of benzoic acid in the gastrointestinal tract of piglets, enhancing growth performance and nitrogen retention. This suggests the potential use of this compound and its derivatives in improving animal health and performance in agricultural settings (Kluge et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . This suggests that “4-(2-Fluoroacetyl)benzoic acid” and similar fluorinated compounds may have significant potential for future research and applications.
Eigenschaften
IUPAC Name |
4-(2-fluoroacetyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWILAIFANFGJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-hydroxy-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B2797803.png)
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2797804.png)
![N-(3-bromophenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2797807.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2797808.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2797809.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B2797811.png)

![(4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2797815.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2797817.png)
![N-[(5-Oxo-7,8-dihydro-6H-quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2797821.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2797823.png)